Batifiban
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Overview
Description
Batifiban is a glycoprotein IIb/IIIa antagonist potentially for the treatment of coronary artery disease.
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Batifiban, a synthetic cyclic peptide and potent platelet glycoprotein GPIIb/IIIa antagonist, has been studied for its pharmacokinetic and pharmacodynamic properties. In a clinical trial, this compound demonstrated dose-proportional plasma levels and rapid elimination with a half-life of approximately 2.5 hours. It showed reversible inhibition of ex vivo platelet aggregation in a dose- and concentration-dependent manner, indicating its potential use in treating and preventing acute coronary syndromes (Chen et al., 2009).
Interaction with Antithrombin Agents
Research has explored the combined use of this compound with antithrombin agents, such as clopidogrel, aspirin, and unfractionated heparin (UFH), particularly for patients with non-ST-segment elevation acute coronary syndrome (NSTE ACS) and those undergoing percutaneous coronary intervention. The studies showed that this compound, in combination with antithrombin agents, does not significantly alter its pharmacokinetic properties and provides potent platelet inhibition, suggesting synergistic effects when used together. This combination was found to be safe and effective in achieving optimal clinical treatment effects for patients with NSTE ACS (He et al., 2013).
Methodology for Quantitative Determination
A novel analytical method based on liquid chromatography and electrospray ionization tandem mass spectrometry was developed for quantitatively measuring this compound in human plasma. This method was validated and applied in a pharmacokinetic study, offering sensitivity and a wide linear concentration range, which is crucial for evaluating this compound's pharmacokinetic properties and supports its investigation as a therapeutic compound (Tan et al., 2009).
Clinical Effectiveness and Safety
Several studies have assessed this compound's effectiveness and safety in clinical settings. For instance, research on the effects of this compound on platelet aggregation during percutaneous coronary intervention (PCI) in acute coronary syndrome patients showed that this compound effectively reduced platelet aggregation rates with a lower incidence of hemorrhage. This highlights its potential as a safe and effective treatment option during PCI for non-ST segment elevation ACS patients (Ying, 2013).
Properties
CAS No. |
710312-77-9 |
---|---|
Molecular Formula |
C34H47N11O9S2 |
Molecular Weight |
817.938 |
IUPAC Name |
2-[(3S,6S,12S,20R,23S)-20-carbamoyl-12-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid |
InChI |
InChI=1S/C34H47N11O9S2/c35-29(50)24-17-56-55-12-9-26(46)41-21(7-3-10-38-34(36)37)30(51)40-16-27(47)42-22(14-28(48)49)31(52)43-23(13-18-15-39-20-6-2-1-5-19(18)20)33(54)45-11-4-8-25(45)32(53)44-24/h1-2,5-6,15,21-25,39H,3-4,7-14,16-17H2,(H2,35,50)(H,40,51)(H,41,46)(H,42,47)(H,43,52)(H,44,53)(H,48,49)(H4,36,37,38)/t21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
UUQHAAWMCLITRZ-KEOOTSPTSA-N |
SMILES |
C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCN=C(N)N)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Batifiban |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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